4-(4-chloro-3-methylphenoxy)-N-methylbut-2-yn-1-amine
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Overview
Description
4-(4-chloro-3-methylphenoxy)-N-methylbut-2-yn-1-amine is an organic compound with a complex structure that includes a chloro-substituted phenoxy group, a methyl group, and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chloro-3-methylphenoxy)-N-methylbut-2-yn-1-amine typically involves multiple steps. One common route starts with the preparation of 4-chloro-3-methylphenol, which is then reacted with an appropriate alkyne and amine under specific conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
4-(4-chloro-3-methylphenoxy)-N-methylbut-2-yn-1-amine can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double or triple bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or alcohol, while substitution could introduce a new functional group such as an amine or halide .
Scientific Research Applications
4-(4-chloro-3-methylphenoxy)-N-methylbut-2-yn-1-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Researchers investigate its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 4-(4-chloro-3-methylphenoxy)-N-methylbut-2-yn-1-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that the compound binds to, thereby modulating their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-chloro-3-methylphenoxy)benzonitrile
- 3-(4-chloro-3-methylphenoxy)methylphenylboronic acid
- 2-(4-chloro-3-methylphenoxy)-N′-[{5′-(substituted aryl)-furan-2′-yl}-methylidene]-acetohydrazides
Uniqueness
4-(4-chloro-3-methylphenoxy)-N-methylbut-2-yn-1-amine is unique due to its specific structural features, such as the combination of a chloro-substituted phenoxy group with an alkyne and amine. This unique structure imparts distinct chemical and biological properties that differentiate it from similar compounds .
Properties
IUPAC Name |
4-(4-chloro-3-methylphenoxy)-N-methylbut-2-yn-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO/c1-10-9-11(5-6-12(10)13)15-8-4-3-7-14-2/h5-6,9,14H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGGIIUBKVCIRFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC#CCNC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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